![molecular formula C7H12ClN3O2 B1459036 3-(Pyrrolidin-3-yl)imidazolidine-2,4-dione hydrochloride CAS No. 1864064-81-2](/img/structure/B1459036.png)
3-(Pyrrolidin-3-yl)imidazolidine-2,4-dione hydrochloride
Overview
Description
“3-(Pyrrolidin-3-yl)imidazolidine-2,4-dione hydrochloride” is a chemical compound with the IUPAC name 3-(pyrrolidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride . It has a molecular weight of 219.67 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13N3O2.ClH/c12-7-4-10-8(13)11(7)5-6-1-2-9-3-6;/h6,9H,1-5H2,(H,10,13);1H . This indicates that the compound has a pyrrolidine ring attached to an imidazolidine-2,4-dione group.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 219.67 .Scientific Research Applications
Pharmaceutical Research
This compound, with its unique structure, is being explored for its potential use in pharmaceuticals. The pyrrolidine ring, a feature of this molecule, is known for its presence in biologically active compounds. Researchers are investigating its role in the development of new drugs, particularly for its stereochemical contribution and the ability to increase three-dimensional coverage .
Medicinal Chemistry
In medicinal chemistry, the compound’s pyrrolidine scaffold is utilized to design novel drugs with selective biological activity. The non-planarity of the ring allows for pseudorotation, which is significant in the study of drug candidates’ binding modes to enantioselective proteins .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: Rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
The primary targets of 3-(Pyrrolidin-3-yl)imidazolidine-2,4-dione hydrochloride are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(Pyrrolidin-3-yl)imidazolidine-2,4-dione hydrochloride . These factors could include pH levels, temperature, and the presence of other molecules in the body.
properties
IUPAC Name |
3-pyrrolidin-3-ylimidazolidine-2,4-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c11-6-4-9-7(12)10(6)5-1-2-8-3-5;/h5,8H,1-4H2,(H,9,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJQWWFHUKCSHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C(=O)CNC2=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-3-yl)imidazolidine-2,4-dione hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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